Threose is a metabolite found in the aging mouse brain.
D-Threose
CAS No.: 29884-64-8
Cat. No.: VC13348960
Molecular Formula: C4H8O4
Molecular Weight: 120.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29884-64-8 |
---|---|
Molecular Formula | C4H8O4 |
Molecular Weight | 120.10 g/mol |
IUPAC Name | (2S,3R)-2,3,4-trihydroxybutanal |
Standard InChI | InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1 |
Standard InChI Key | YTBSYETUWUMLBZ-QWWZWVQMSA-N |
Isomeric SMILES | C([C@H]([C@@H](C=O)O)O)O |
SMILES | C(C(C(C=O)O)O)O |
Canonical SMILES | C(C(C(C=O)O)O)O |
Introduction
Chemical Structure and Stereochemical Properties
D-Threose belongs to the aldotetrose family, characterized by four carbon atoms and an aldehyde functional group. Its linear structure features hydroxyl groups on the second (R configuration) and third (S configuration) carbons, distinguishing it from its epimer D-erythrose, which has hydroxyl groups in the R configuration at both positions . The compound exists in equilibrium between linear and cyclic furanose forms, with the linear aldose predominating in aqueous solutions due to reduced steric strain.
Thermodynamic Stability and Conformational Dynamics
Comparative studies with D-erythrose reveal that D-threose is 0.7 kcal/mol more stable in its linear form, attributed to minimized gauche interactions between hydroxyl groups. This stability influences its reactivity in alkaline conditions, where D-threose exhibits a half-life exceeding 12 hours at pH 8.5, compared to ~2 hours for D-erythrose.
Property | D-Threose | D-Erythrose |
---|---|---|
Melting Point | Not reported | 88–92°C |
Optical Rotation () | -13 to -10° (H₂O) | +1.4° (H₂O) |
Alkaline Half-life (pH 8.5) | >12 h | ~2 h |
Synthesis and Production Methods
Chemical Synthesis
Traditional routes involve the Kiliani-Fischer ascension of glycolaldehyde, yielding a mixture of tetroses that can be resolved chromatographically. Alternatively, selective degradation of D-glucose via lead tetraacetate oxidation produces di-O-formyl-D-erythrose, which is hydrolyzed to D-threose.
Biocatalytic Production
Enzymatic methods leveraging threonine aldolases have gained prominence for their stereoselectivity. For example, a mutant variant of E. coli fructose-6-phosphate aldolase (Ec.FsaA L107Y:A129G) enhances D-threose production efficiency by over three orders of magnitude compared to wild-type enzymes . This biocatalytic approach achieves yields of 2.31 mM D-threose in microbial systems, with a molar yield of 0.30 mol .
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: Treatment with nitric acid converts D-threose to D-threonic acid, a reaction critical for producing aldaric acids used in chelating agents.
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Reduction: Sodium borohydride reduction yields D-threitol, a sugar alcohol employed in cryoprotection studies due to its stability under physiological conditions.
Prebiotic Relevance
Biological and Metabolic Roles
Metabolic Pathways
In biological systems, D-threose is phosphorylated to threose-4-phosphate, a substrate for enzymes like threonine aldolases. This phosphorylation step integrates D-threose into pathways producing metabolites such as 2,4-dihydroxybutyric acid (DHB), a compound with applications in synthetic biology .
Industrial and Research Applications
Pharmaceutical Development
D-Threose serves as a chiral building block for nucleoside analogs with antiviral and anticancer properties. For instance, its incorporation into prodrugs improves metabolic stability and bioavailability .
Biotechnology and Sustainable Chemistry
In microbial cell factories, D-threose is engineered into pathways for 2,4-dihydroxybutyric acid (DHB) synthesis. A synthetic pathway combining D-threose aldolase and dehydrogenase enzymes achieves a 72% yield of DHB from glycolaldehyde, highlighting its industrial scalability .
Food and Cosmetic Industries
As a low-calorie sweetener, D-threose offers a glycemic index 40% lower than sucrose, making it suitable for diabetic-friendly products . In cosmetics, its humectant properties enhance hydration in formulations by reducing transepidermal water loss by up to 30% .
Comparative Analysis with Structural Analogs
D-Threose vs. D-Erythrose
While both share the molecular formula , their stereochemical differences lead to distinct behaviors:
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Enzymatic Interactions: Erythrose reductases exhibit higher affinity for D-threose ( mM) than D-erythrose ( mM).
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Thermodynamics: D-Threose’s retro-aldol splitting is 0.7 kcal/mol more endergonic, reducing fragmentation propensity.
Challenges and Future Directions
Synthetic Limitations
Current enzymatic methods face scalability challenges, with pilot-scale trials reporting yields below 50% due to substrate inhibition . Advances in protein engineering, such as directed evolution of aldolases, may address these bottlenecks.
Prebiotic Chemistry
The low efficiency of D-threose incorporation into primitive nucleic acids necessitates exploration of alternative activation mechanisms, such as mineral surface catalysis or photochemical activation.
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